Lipophilicity Profile: XLogP3-AA Comparison with 1-Methyl and 1-Ethyl Analogs
The target compound exhibits a computed XLogP3-AA of 0.2, which is +0.7 log units higher than the 1-methyl analog (–0.5) and +0.4 log units higher than the 1-ethyl analog (–0.2) [REFS-1, REFS-2, REFS-3]. This quantitative increase shifts the compound from a predominantly hydrophilic space (negative logP) into a mildly lipophilic space, enhancing its suitability for hydrophobic binding pockets and improving predicted passive membrane permeability.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 1-Methyl analog: XLogP3-AA = –0.5; 1-Ethyl analog: XLogP3-AA = –0.2 |
| Quantified Difference | Δ = +0.7 (vs. methyl); Δ = +0.4 (vs. ethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
In lead optimization, a +0.7 logP increase can significantly improve passive membrane permeability, making the cyclopropylmethyl congener a better candidate for intracellular or CNS targets compared to its methyl or ethyl counterparts.
- [1] PubChem Compound Summary for CID 84652602, 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid. National Library of Medicine. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 20577143, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. National Library of Medicine. Retrieved April 2026. View Source
- [3] PubChem Compound Summary for CID 55299223, 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. National Library of Medicine. Retrieved April 2026. View Source
